molecular formula C15H17N3O4 B1190876 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone)

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone)

Cat. No.: B1190876
M. Wt: 303.31g/mol
InChI Key: NLMZQTSQCDFSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) typically involves multiple steps. One common method includes the reaction of 2-methyl-4-nitrophenylhydrazine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is unique due to its specific combination of functional groups and structural configuration.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-methyl-4-nitrophenyl)diazenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H17N3O4/c1-9-6-10(18(21)22)4-5-11(9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,19H,7-8H2,1-3H3

InChI Key

NLMZQTSQCDFSRO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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